KRAS G12C Biochemical Inhibition: Potency Comparison with Clinical Benchmark Inhibitors
KRAS inhibitor-12 demonstrates a biochemical IC50 of 0.537 μM against recombinant KRAS G12C protein in nucleotide exchange assays . This potency falls within the micromolar range characteristic of early-generation research tool compounds, contrasting with the sub-nanomolar to low-nanomolar potency achieved by clinically optimized inhibitors. For context, sotorasib (AMG-510) and adagrasib (MRTX849) exhibit biochemical binding affinities in the low nanomolar range, while next-generation preclinical candidates such as D3S-001 (elisrasib) achieve cellular active KRAS IC50 values of 0.6 nM—approximately 900-fold more potent than KRAS inhibitor-12 . This potency differential is not a deficiency but rather defines the compound's appropriate application domain as a benchmark reference standard rather than a high-potency clinical candidate comparator.
| Evidence Dimension | Biochemical inhibition of KRAS G12C |
|---|---|
| Target Compound Data | IC50 = 0.537 μM |
| Comparator Or Baseline | D3S-001 (elisrasib): cellular active KRAS IC50 = 0.6 nM; sotorasib/adagrasib: sub-nanomolar to low-nanomolar binding affinity |
| Quantified Difference | ~900-fold less potent than next-generation clinical candidates on cellular target engagement |
| Conditions | Nucleotide exchange assay for KRAS inhibitor-12; cellular active KRAS assay in NCI-H358 cells for D3S-001 |
Why This Matters
This potency benchmark enables researchers to contextualize KRAS inhibitor-12 as a reference tool compound for establishing baseline KRAS G12C inhibition in biochemical and cellular assays, rather than as a surrogate for clinical-stage inhibitors requiring high-potency target engagement.
